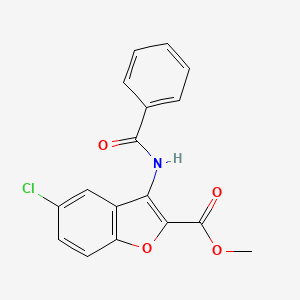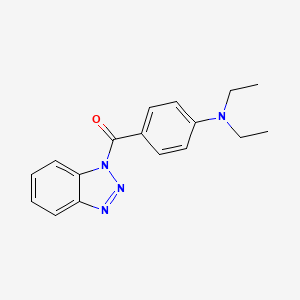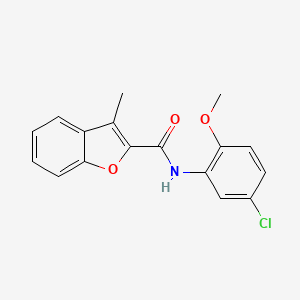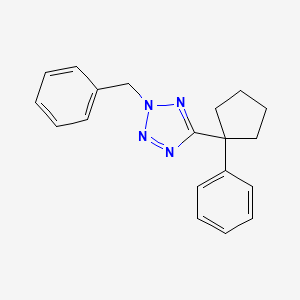![molecular formula C17H26N2O3S2 B5562640 N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)
N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific investigations. The purpose of
作用機序
CP-690,550 works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation. JAK enzymes are responsible for the phosphorylation of signal transducers and activators of transcription (STAT) proteins, which are involved in the regulation of gene expression. By inhibiting JAK activity, CP-690,550 can reduce the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. In preclinical studies, the drug has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It has also been shown to reduce the infiltration of inflammatory cells into affected tissues. In clinical studies, CP-690,550 has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
One of the main advantages of CP-690,550 is its specificity for JAK enzymes, which allows for targeted inhibition of the inflammatory response. This specificity also reduces the risk of off-target effects and toxicity. However, the drug has some limitations for lab experiments. For example, it has a short half-life, which can make it difficult to maintain therapeutic levels in vivo. Additionally, its effects on other signaling pathways and immune cells are not fully understood.
将来の方向性
There are several future directions for research on CP-690,550. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the investigation of the drug's potential use in other autoimmune diseases and inflammatory conditions. Additionally, there is a need for further research on the long-term safety and efficacy of CP-690,550. Finally, there is a need for more research on the drug's effects on other signaling pathways and immune cells.
合成法
The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 2-bromoacetyl cyclopentane. This reaction yields 2-(2-cyclopentylacetyl)benzothiazole, which is then reacted with 3-aminocaprolactam to produce N-[1-(2-cyclopentylacetyl)azepan-3-yl]benzothiazole. The final step involves the reaction of N-[1-(2-cyclopentylacetyl)azepan-3-yl]benzothiazole with sulfur trioxide-trimethylamine complex to yield CP-690,550.
科学的研究の応用
CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its potential use in the treatment of organ transplant rejection and inflammatory bowel disease. The drug works by inhibiting the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that lead to inflammation.
特性
IUPAC Name |
N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c20-16(12-14-6-1-2-7-14)19-10-4-3-8-15(13-19)18-24(21,22)17-9-5-11-23-17/h5,9,11,14-15,18H,1-4,6-8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEWUYKYFGMRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCCC(C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)
![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)


![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)



![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)


![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)
![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)